Caffeic anhydride

Description

Contextualization within the Hydroxycinnamic Acid Family

Hydroxycinnamic acids (HCAs) constitute a major class of phenolic compounds, characterized by a phenylpropanoid C6-C3 skeleton. This structure features a phenolic ring substituted with one or more hydroxyl groups, attached to a three-carbon side chain that includes a carboxyl group atamanchemicals.comnih.govwikipedia.orgencyclopedia.pubresearchgate.net. These compounds are ubiquitous in the plant kingdom and are integral to plant metabolism, often found esterified or conjugated with other molecules atamanchemicals.comnih.govencyclopedia.pub.

The most abundant and well-researched HCAs include p-coumaric acid, caffeic acid, ferulic acid, and sinapic acid atamanchemicals.comnih.govwikipedia.orgencyclopedia.pubresearchgate.net. Caffeic acid, specifically 3-(3,4-dihydroxyphenyl)-2-propenoic acid, is a prominent member of this family, widely distributed in fruits, vegetables, and beverages like coffee and wine mdpi.comchemicalbook.comnih.gov. It is recognized for its potent antioxidant and anti-inflammatory properties mdpi.comchemicalbook.com.

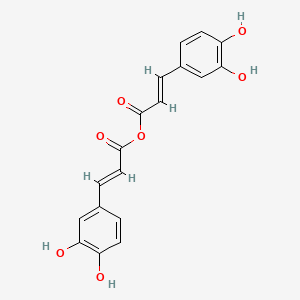

Caffeic anhydride (B1165640), with the molecular formula C18H14O7 and a molecular weight of 342.3 g/mol aobious.comchemfarms.com, is recognized as a compound related to this family. Its isolation from plant species such as Ehretia obtusifolia and Solanum sodomeum positions it as a naturally occurring phenylpropanoid derivative biocrick.comresearchgate.net. The chemical structure indicated in some literature as [(2E)-3-(3,4-Dihyroxyphenyl)prop-2-enoic Anhydride;1] researchgate.net is complex and potentially refers to a dimeric form or a specific derivative structure rather than a simple anhydride of a single caffeic acid molecule.

Data Table 1: Key Hydroxycinnamic Acids

| Compound | Common Sources | General Structure |

| Caffeic Acid | Burdock, hawthorn, artichoke, pear, basil, thyme, oregano, apple, coffee | C6-C3 skeleton |

| p-Coumaric Acid | Citrus fruits, pineapple, grapes | C6-C3 skeleton |

| Ferulic Acid | Oats, rice, artichoke, orange, pineapple, apple, peanut | C6-C3 skeleton |

| Sinapic Acid | Found in various plants, often in seeds and grains | C6-C3 skeleton |

Overview of Anhydride Chemistry in Organic Synthesis

Anhydrides, in organic chemistry, are functional groups characterized by two acyl groups connected by an oxygen atom longdom.orgallen.inwikipedia.org. Carboxylic anhydrides, a common type, are typically formed through the dehydration of two carboxylic acid molecules, represented by the general formula (RC(O))₂O longdom.orgallen.in. These compounds serve as crucial intermediates and reagents in organic synthesis due to the electrophilic nature of their carbonyl carbons longdom.orglibretexts.org.

The reactivity of anhydrides is similar to that of acyl halides, though generally less reactive wikipedia.org. They readily participate in nucleophilic acyl substitution reactions, where an acyl group is transferred to a nucleophile longdom.orglibretexts.org. Common transformations include the acetylation of alcohols to form esters, and the reaction with amines to produce amides longdom.orglibretexts.orgbritannica.com. For example, acetic anhydride is widely used for acetylation reactions, including the synthesis of aspirin (B1665792) (acetylsalicylic acid) from salicylic (B10762653) acid longdom.orgbritannica.com.

While caffeic anhydride itself is a specific compound, the broader concept of anhydride chemistry is relevant in the derivatization of caffeic acid. For instance, caffeic acid's phenolic hydroxyl groups are often protected using acetylation with acetic anhydride prior to further synthetic modifications mdpi.comnih.govrsc.orgnih.govunhas.ac.id. This process highlights how anhydride chemistry is employed to alter the properties and reactivity of molecules like caffeic acid for synthetic purposes.

Significance in Natural Product Research

This compound has been identified as a component isolated from the extracts of certain plant species, underscoring its role as a natural product biocrick.comresearchgate.net. Phytochemical investigations of Ehretia obtusifolia led to the isolation of this compound, among other phenolic compounds biocrick.com. Similarly, it has been reported as a phenolic compound found in Solanum sodomeum researchgate.net. The isolation was achieved through chromatographic techniques following hydrolysis of plant extracts researchgate.net.

Research has begun to elucidate the biological activities of this compound. A notable finding is its ability to inhibit lipoxygenase, an enzyme involved in inflammatory pathways biocrick.com. This inhibition was observed to be concentration-dependent, with reported inhibition constants (Ki) ranging from 0.85 to 57.6 μM biocrick.com. The identification and characterization of this compound from natural sources, coupled with its observed biological activity, highlight its potential as a subject for further pharmacological and chemical research.

Data Table 2: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 854237-32-4 | aobious.comchemfarms.combiocrick.com |

| Molecular Formula | C18H14O7 | aobious.comchemfarms.com |

| Molecular Weight | 342.3 g/mol | aobious.comchemfarms.com |

| Appearance | Powder | aobious.comchemfaces.com |

| Solubility | DMSO | aobious.com |

| Purity | ≥98% by HPLC | aobious.com |

| Storage Condition | 0°C (short term), -20°C (long term), desiccated | aobious.com |

Data Table 3: Biological Activity of this compound

| Activity Type | Target | Finding | Ki Values (μM) | Source(s) |

| Enzyme Inhibition | Lipoxygenase | Concentration-dependent inhibition | 0.85 - 57.6 | biocrick.com |

Compound List:

Caffeic acid

this compound

p-Coumaric acid

Ferulic acid

Sinapic acid

Salicylic acid

Acetic anhydride

Rosmarinic acid

Structure

3D Structure

Properties

Molecular Formula |

C18H14O7 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C18H14O7/c19-13-5-1-11(9-15(13)21)3-7-17(23)25-18(24)8-4-12-2-6-14(20)16(22)10-12/h1-10,19-22H/b7-3+,8-4+ |

InChI Key |

QDPOOGQUCJJZAO-FCXRPNKRSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation of Caffeic Anhydride

The presence of caffeic anhydride (B1165640) in nature is a subject of ongoing scientific discovery. Its identification in specific plant species marks a significant step in understanding the distribution of phenylpropanoids in the plant kingdom.

Discovery and Identification from Biological Sources

A pivotal discovery in the study of caffeic anhydride was its isolation from Solanum sodomeum, a plant belonging to the Solanaceae family. researchgate.net This finding was particularly noteworthy as it represented the first instance of this compound being reported from this plant family. researchgate.net The fresh berries of Solanum sodomeum, collected from the Libyan coast, were the specific biological source for this investigation. researchgate.net The identification of the compound was rigorously confirmed through various spectroscopic techniques, including Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H-NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Attached Proton Test (APT), and mass spectrometry. researchgate.net

Phytochemical Investigation Methodologies for Extraction

The successful isolation of this compound from Solanum sodomeum was contingent upon a systematic application of established phytochemical extraction and purification techniques. researchgate.net These methods are designed to efficiently separate and purify the target compound from a complex mixture of plant metabolites.

Solvent-Based Extraction Techniques

The initial step in the isolation process involved a solvent-based extraction. A toluene-soluble fraction was prepared from the fresh berries of the plant. researchgate.net This process is based on the principle of "like dissolves like," where the choice of solvent is critical for selectively dissolving compounds with similar polarity. The use of toluene (B28343) indicates that this compound and other compounds in the fraction have a degree of nonpolar character. The extraction was facilitated by hydrolysis at 30°C in a two-phase system comprising aqueous hydrochloric acid and the toluene extract. researchgate.net

| Extraction Parameter | Description |

| Plant Source | Fresh berries of Solanum sodomeum |

| Initial Fraction | Toluene-soluble fraction |

| Reaction Condition | Hydrolysis at 30°C |

| System | Two-phase: aqueous hydrochloric acid and toluene extract |

Chromatographic Separation and Purification Strategies

Following the initial solvent extraction, the purification of this compound was achieved through column chromatography. researchgate.net This technique is a cornerstone of phytochemical research, allowing for the separation of individual compounds from a mixture based on their differential adsorption to a stationary phase. The toluene-soluble fraction was subjected to this chromatographic process, which ultimately yielded the pure this compound. researchgate.net The success of the separation is monitored by techniques such as Thin Layer Chromatography (TLC). researchgate.net

| Purification Technique | Description |

| Primary Method | Column Chromatography |

| Input Material | Toluene-soluble fraction of Solanum sodomeum berry extract |

| Outcome | Isolation of pure this compound |

Chemical Characterization and Structural Elucidation of Caffeic Anhydride

Spectroscopic Techniques for Structural Determination

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structure of Caffeic anhydride (B1165640). Key techniques employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is indispensable for determining the connectivity of atoms within a molecule. For Caffeic anhydride, both 1D and 2D NMR experiments have been utilized. chemicalbook.comajol.infonist.gov

Proton NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in the molecule. While detailed ¹H NMR spectral data for this compound itself is not extensively provided in the accessible snippets, the technique is confirmed as a primary method for its characterization. chemicalbook.comajol.infonist.gov Studies on related compounds and caffeic acid show characteristic signals for aromatic protons, olefinic protons, and hydroxyl groups, which would be expected to be present and modified in the dimeric anhydride structure. rsc.orgchemicalbook.comhmdb.caresearchgate.netnp-mrd.orgspectrabase.com For instance, caffeic acid exhibits signals for aromatic protons in the range of δ 6.7-7.1 ppm and olefinic protons around δ 6.2-7.6 ppm. chemicalbook.comhmdb.canp-mrd.org

Carbon-13 NMR spectroscopy reveals the different carbon environments within the molecule. Similar to ¹H NMR, specific ¹³C NMR data for this compound is not explicitly detailed in the provided snippets, but its use in structural elucidation is confirmed. chemicalbook.comajol.infonist.gov Typical ¹³C NMR signals for caffeic acid include those for aromatic carbons (δ 110-150 ppm), olefinic carbons (δ 115-145 ppm), and carbonyl carbons (δ 165-175 ppm). rsc.orgchemicalbook.comhmdb.canp-mrd.orgspectrabase.com The dimeric anhydride structure of this compound (C18H14O7) would present a more complex spectrum with a greater number of signals, including those corresponding to the anhydride linkage.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are employed to establish correlations between protons (COSY) or between protons and carbons (HSQC, HMBC), thereby aiding in the complete assignment of the structure. oup.comchemicalbook.comhuji.ac.il The Attached Proton Test (APT) is a specific 1D ¹³C NMR experiment used to differentiate between carbon types (CH₃, CH₂, CH, and quaternary C). huji.ac.il These advanced NMR methods have been used in the characterization of this compound, confirming its structural assignments. chemicalbook.comajol.infonist.gov

Infrared spectroscopy identifies functional groups present in the molecule by detecting characteristic absorption bands corresponding to specific bond vibrations. The IR spectrum of this compound would be expected to show key functional group absorptions. While direct IR data for this compound is limited in the provided snippets, studies on caffeic acid indicate strong bands associated with O-H stretching (around 3400 cm⁻¹), C=O stretching (around 1645 cm⁻¹ for caffeic acid), and C-C stretching in aromatic and olefinic systems (around 1625, 1530, and 1450 cm⁻¹). chemicalbook.comsapub.orgacs.org The presence of an anhydride linkage would typically manifest as two distinct C=O stretching bands, usually in the regions of 1850-1750 cm⁻¹ for noncyclic anhydrides and 1870-1775 cm⁻¹ for cyclic anhydrides, with specific positions varying based on saturation and ring size. spectroscopyonline.com

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification. This compound has been characterized using Mass Spectrometry, including techniques like HPLC-ESI-MS(n), ESI-MS, and HRMS. oup.comchemicalbook.comajol.infonist.gov The molecular ion peak for this compound (C18H14O7) would be expected around m/z 342.3. oup.com Fragmentation patterns, such as the loss of CO₂ or water, are also diagnostic for identifying caffeic acid derivatives. ajol.inforesearchgate.net

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) has been instrumental in determining the precise molecular weight of this compound, enabling the deduction of its elemental composition. Studies have reported HRMS data that confirms the molecular formula of this compound, providing a high degree of confidence in its identification researchgate.netfrontiersin.orgnih.govresearchgate.nettandfonline.comaphrc.orgresearchgate.netbvsalud.orgmdpi.com. For instance, HRMS has been used in conjunction with NMR spectroscopy to confirm the structure of compounds isolated from plant extracts, including this compound researchgate.netfrontiersin.orgnih.govresearchgate.nettandfonline.comaphrc.orgresearchgate.netbvsalud.orgmdpi.com.

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization Mass Spectrometry (EIMS) provides valuable information regarding the fragmentation patterns of this compound. These fragmentation patterns serve as a molecular fingerprint, aiding in structural elucidation by revealing characteristic ions formed upon electron bombardment. Studies have utilized EIMS, often in conjunction with other techniques, to characterize isolated compounds, including this compound researchgate.netekb.eg. For example, EIMS data has been reported for this compound, showing characteristic m/z values that support its proposed structure researchgate.netekb.eg.

Electrospray Ionization Mass Spectrometry (ESIMS)

Electrospray Ionization Mass Spectrometry (ESIMS), particularly in its positive ion mode, is frequently employed for the analysis of polar and thermally labile compounds like this compound. This technique generates protonated molecules ([M+H]+) or adduct ions ([M+Na]+), which are critical for determining the molecular weight. ESIMS has been used in the characterization of this compound, often as part of Liquid Chromatography-Mass Spectrometry (LC-MS) analyses or for direct analysis of isolated compounds frontiersin.orgekb.egunesp.br.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. This method is widely used for analyzing complex mixtures, such as plant extracts, to identify and quantify individual components, including this compound frontiersin.orgmdpi.comekb.egresearchgate.netbiocrick.comresearchgate.netresearchgate.netjejunu.ac.kr. LC-MS, often coupled with tandem MS (LC-MS/MS), allows for detailed structural analysis through fragmentation patterns and accurate mass measurements, facilitating the identification of this compound within these matrices frontiersin.orgmdpi.comekb.egresearchgate.netbiocrick.comresearchgate.netresearchgate.netjejunu.ac.kr.

Advanced Structural Analysis

Beyond basic mass spectrometry, advanced structural analysis techniques provide deeper insights into the molecular architecture and behavior of this compound.

Advanced Structural Analysis

Conformational Analysis and Isomerism

While specific detailed conformational analyses for this compound are not extensively detailed in the provided search snippets, the general principles of determining molecular structure and potential isomerism are applicable. The identification of compounds using NMR spectroscopy, including 1D and 2D NMR techniques, inherently involves understanding the spatial arrangement of atoms and bonds, which relates to conformational analysis researchgate.netfrontiersin.orgnih.govresearchgate.nettandfonline.comaphrc.orgresearchgate.netbvsalud.orgmdpi.comresearchgate.netresearchgate.net. Studies that report the isolation and characterization of this compound often rely on NMR data to confirm its structure and rule out potential isomers researchgate.netfrontiersin.orgnih.govresearchgate.nettandfonline.comaphrc.orgresearchgate.netbvsalud.orgmdpi.comresearchgate.netresearchgate.net. Computational methods, such as molecular docking and molecular dynamics simulations, are also employed to study the conformational stability and interactions of compounds, which can indirectly inform conformational preferences nih.gov.

Rotational Spectroscopy Applications

Information regarding the specific application of rotational spectroscopy for the direct structural elucidation of this compound is not explicitly found in the provided search results. Rotational spectroscopy is a highly specialized technique used to determine precise molecular geometries, bond lengths, bond angles, and dipole moments in the gas phase. While NMR spectroscopy provides detailed structural information in solution, rotational spectroscopy offers a complementary approach for gas-phase molecular structure determination. Further research would be needed to ascertain if such studies have been conducted for this compound.

Synthetic Strategies and Chemical Transformations Involving Caffeic Anhydride

General Principles of Carboxylic Acid Anhydride (B1165640) Synthesis

The synthesis of carboxylic acid anhydrides, particularly symmetrical ones like the hypothetical caffeic anhydride, can be achieved through several established methods. These methods primarily involve either the direct removal of water from carboxylic acids or the reaction of activated carboxylic acid derivatives with carboxylate species.

Symmetrical carboxylic acid anhydrides can be prepared by the direct dehydration of two molecules of a carboxylic acid, typically with the elimination of a water molecule jove.comblogspot.com. This process often requires elevated temperatures or the use of potent dehydrating agents. Common dehydrating agents and methods employed include:

Heating: While direct heating of carboxylic acids can lead to dehydration, it is often inefficient for many acids and may require harsh conditions that can lead to decomposition jove.com.

Dehydrating Agents: A variety of chemical reagents facilitate this dehydration. These include:

Thionyl Chloride (SOCl₂): In combination with bases like sodium carbonate, thionyl chloride can effectively dehydrate carboxylic acids to form symmetrical anhydrides under mild conditions ajol.infotandfonline.com.

Tosyl Chloride (TsCl): Tosyl chloride in a basic medium (e.g., K₂CO₃) can also promote anhydride formation via a carboxylic sulfonic anhydride intermediate thieme-connect.com.

Phosphorus Pentoxide (P₂O₅): A strong dehydrating agent used for anhydride synthesis ajol.infoacs.org.

Dicyclohexylcarbodiimide (DCC): A common coupling agent that can facilitate anhydride formation by removing water ajol.infoacs.org.

Oxalyl Chloride ((COCl)₂): In conjunction with triphenylphosphine (B44618) oxide (TPPO), oxalyl chloride can catalyze the synthesis of anhydrides acs.org.

Applying these methods to caffeic acid would involve reacting two molecules of caffeic acid to form bis(3-(3,4-dihydroxyphenyl)acryloyl) anhydride. However, the presence of the phenolic hydroxyl groups in caffeic acid might necessitate protection strategies (e.g., acetylation) before or during anhydride formation to prevent side reactions or interference with the dehydrating agents nih.govnih.govmdpi.comrsc.org.

A highly effective route for synthesizing both symmetrical and unsymmetrical anhydrides involves the reaction between an acyl halide (typically an acyl chloride) and the salt of a carboxylic acid jove.comblogspot.comajol.infomasterorganicchemistry.comslideshare.netuomustansiriyah.edu.iq. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The process involves:

Converting the carboxylic acid (e.g., caffeic acid) into its corresponding acyl halide, usually an acyl chloride, by reacting it with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) blogspot.comslideshare.netuomustansiriyah.edu.iq.

Reacting the acyl halide with the pre-formed salt of the same or a different carboxylic acid (e.g., sodium caffeate). The carboxylate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide.

This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling the halide ion as a leaving group and forming the anhydride jove.comblogspot.commasterorganicchemistry.com.

For the synthesis of this compound using this method, caffeic acid would first be converted to caffeoyl chloride. This intermediate would then react with sodium caffeate to yield the desired symmetrical anhydride. Again, the phenolic hydroxyl groups of caffeic acid may require protection to ensure selective reaction at the carboxylic acid function.

Table 1: General Methods for Symmetrical Anhydride Synthesis

| Method | Reagents/Conditions | Key Intermediate/Mechanism | Typical Yields | References |

| Dehydration of Carboxylic Acids | Heating; Dehydrating agents (SOCl₂, TsCl, P₂O₅, DCC, (COCl)₂/TPPO) | Direct removal of H₂O or via activated intermediates | Good to excellent | jove.com, acs.org, thieme-connect.com, ajol.info, tandfonline.com |

| Acyl Halide + Carboxylate Salt | RCOX + R'COONa (where X = Cl, Br) | Nucleophilic acyl substitution, addition-elimination | Good to excellent | jove.com, masterorganicchemistry.com, ajol.info, slideshare.net, uomustansiriyah.edu.iq, blogspot.com |

| Reaction of Carboxylic Acids with SOCl₂/Na₂CO₃ | Carboxylic acid, Na₂CO₃, SOCl₂ in CH₂Cl₂/dioxane under reflux | Dehydrative coupling via intermediate | 43–90% | tandfonline.com |

| Reaction of Carboxylic Acids with TsCl/K₂CO₃ | Carboxylic acid, TsCl, K₂CO₃ under solvent-free conditions (grinding) | Via carboxylic sulfonic anhydride | Good to excellent | thieme-connect.com |

Chemical Reactivity and Reaction Mechanisms of the Anhydride Moiety

The anhydride functional group (-CO-O-CO-) is highly electrophilic at its carbonyl carbons due to the electron-withdrawing nature of the adjacent oxygen atoms and carbonyl groups. This makes anhydrides susceptible to attack by nucleophiles, leading to the substitution of one of the acyl groups.

The characteristic reaction of carboxylic acid anhydrides is nucleophilic acyl substitution. This process typically follows an addition-elimination mechanism, regardless of whether the nucleophile is neutral or anionic masterorganicchemistry.comsaskoer.cajove.comvanderbilt.edulibretexts.orglibretexts.org.

The general mechanism involves two main steps:

Addition: A nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride. This breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate where the former carbonyl carbon is bonded to the nucleophile, the original carbonyl oxygen (now with a negative charge), and the two acyl groups.

Elimination: The negative charge on the oxygen atom reforms the carbonyl pi bond. This process expels one of the acyl groups as a carboxylate leaving group, resulting in the formation of a new carbonyl compound (e.g., ester, amide) and a carboxylic acid.

The relative reactivity of anhydrides is generally lower than that of acyl halides but higher than that of esters or amides blogspot.comuomustansiriyah.edu.iqvanderbilt.edulibretexts.orglibretexts.org.

Anhydrides readily react with alcohols to form esters and a molecule of carboxylic acid. This process is known as alcoholysis blogspot.comuomustansiriyah.edu.iqsaskoer.cajove.comlibretexts.orglibretexts.orglibretexts.orgbyjus.comsavemyexams.comchemistrystudent.com.

The reaction can be represented as: (RCO)₂O + R'OH → RCOOR' + RCOOH

Mechanism: The alcohol acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling a carboxylate anion (which becomes the carboxylic acid after protonation) and forming an ester. The reaction is often facilitated by the presence of a base, such as pyridine (B92270) or sodium hydroxide (B78521), which can deprotonate the alcohol to make it a stronger nucleophile or neutralize the carboxylic acid byproduct libretexts.orglibretexts.orglibretexts.org.

Application to this compound: this compound would react with alcohols to yield caffeate esters and caffeic acid. The phenolic hydroxyl groups of caffeic acid, if unprotected, could also potentially react with the anhydride or the alcohol, leading to complex product mixtures.

Similar to their reaction with alcohols, anhydrides react with primary and secondary amines (and ammonia) to produce amides and carboxylic acids blogspot.comuomustansiriyah.edu.iqsaskoer.cajove.comvanderbilt.edulibretexts.orgchemistrystudent.comchemistry.coachquimicaorganica.org.

The general reaction is: (RCO)₂O + R'NH₂ → RCONHR' + RCOOH (RCO)₂O + R'₂NH → RCONR'₂ + RCOOH

Mechanism: The amine, acting as a nucleophile, attacks a carbonyl carbon of the anhydride, forming a tetrahedral intermediate. This intermediate then eliminates a carboxylate anion, which is protonated to form a carboxylic acid. Since the amine is a nucleophile and also a base, the reaction typically requires two equivalents of the amine: one to act as the nucleophile and the second to neutralize the carboxylic acid byproduct. Alternatively, a non-nucleophilic base can be added to scavenge the acid saskoer.caquimicaorganica.org.

Application to this compound: this compound would react with amines to form caffeamides and caffeic acid. As with esterification, the phenolic hydroxyl groups might interfere or require protection.

Table 2: General Reactivity of Carboxylic Acid Anhydrides

| Reaction Type | Nucleophile | Products | General Mechanism | Typical Conditions | References |

| Esterification | Alcohol (R'OH) | Ester (RCOOR') + Carboxylic Acid (RCOOH) | Nucleophilic Acyl Substitution | Often with base (pyridine, NaOH) | saskoer.ca, jove.com, libretexts.org, libretexts.org, byjus.com, uomustansiriyah.edu.iq, blogspot.com, libretexts.org, savemyexams.com, chemistrystudent.com |

| Amidation | Amine (R'NH₂, R'₂NH) | Amide (RCONHR'/RCONR'₂) + Carboxylic Acid (RCOOH) | Nucleophilic Acyl Substitution | 2 equiv. amine or with non-nucleophilic base | saskoer.ca, jove.com, chemistry.coach, vanderbilt.edu, quimicaorganica.org, libretexts.org, uomustansiriyah.edu.iq, blogspot.com, chemistrystudent.com |

| Hydrolysis | Water (H₂O) | Carboxylic Acid (RCOOH) | Nucleophilic Acyl Substitution | Can occur spontaneously or with acid/base catalysis | uomustansiriyah.edu.iq, blogspot.com, libretexts.org |

| Reduction | Hydride Reagents (e.g., LiAlH₄) | Primary Alcohol (RCH₂OH) | Nucleophilic Acyl Substitution followed by reduction | Typically in ether solvents | uomustansiriyah.edu.iq, libretexts.org |

Compound Table

Caffeic acid

this compound

Acetic anhydride

Thionyl chloride

Tosyl chloride

Phosphorus pentachloride

Dicyclohexylcarbodiimide (DCC)

Oxalyl chloride

Triphenylphosphine oxide (TPPO)

Sodium carbonate

Potassium carbonate

Sodium hydroxide

Pyridine

Alcohols (general)

Amines (general)

Ammonia

Acyl halides (general)

Acyl chlorides (general)

Carboxylate salts (general)

Esters (general)

Amides (general)

Carboxylic acids (general)

Sulfanilic acid

Sulfamethoxydiazine

Sulfadiazine

Hydrolytic Cleavage Pathways

Research into the hydrolytic cleavage pathways of this compound (CAS 854237-32-4), identified with the molecular formula C18H14O7 chemicalbook.comchemicalbook.comnih.gov, is limited in the provided literature. While the compound has been isolated from plant sources, such as the berries of Solanum sodomeum, its isolation involved a process that included hydrolysis in an aqueous hydrochloric acid system at 30 °C nih.govimedpub.com. This suggests that this compound may exhibit sensitivity to aqueous acidic conditions. However, the specific products and mechanistic details of this compound's hydrolytic breakdown are not extensively documented in the available scientific findings. Further investigation would be required to elucidate these precise cleavage pathways.

Comparison and Contrast with Related Anhydride Chemistry

To understand the chemical behavior of this compound, it is beneficial to compare its potential reactions with those of other anhydrides, particularly in the context of caffeic acid chemistry.

Acetic anhydride serves as a critical reagent in the chemical modification of caffeic acid, a related phenolic compound. Its primary role is to protect the reactive phenolic hydroxyl groups present in caffeic acid, thereby facilitating subsequent synthetic steps and the creation of various derivatives chemicalbook.combldpharm.com.

The acetylation of caffeic acid's phenolic hydroxyl groups is a well-established synthetic strategy. This process typically involves reacting caffeic acid with acetic anhydride in the presence of a suitable base, such as pyridine or sodium hydroxide chemicalbook.comchemicalbook.combldpharm.com. The outcome of this reaction is the formation of di-O-acetyl caffeic acid, where both hydroxyl groups on the catechol moiety of caffeic acid are acetylated chemicalbook.comchemicalbook.combldpharm.com.

A representative method for this transformation involves dissolving caffeic acid in anhydrous pyridine and treating it with acetic anhydride. The reaction is often carried out at room temperature under an inert atmosphere (e.g., nitrogen) for an extended period, such as 24 hours chemicalbook.com. Following standard workup procedures, including extraction and purification, high yields of acetylated products, such as (2E)-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid, have been reported, with yields reaching up to 88.9% chemicalbook.com.

The resulting di-O-acetyl caffeic acid is a valuable intermediate. It can be further converted into reactive species like acid chlorides or activated esters, enabling the efficient synthesis of a range of caffeic acid esters and amides bldpharm.comchemsrc.com. The acetyl protecting groups can later be removed under mild acidic or basic conditions, regenerating the free hydroxyl groups when desired bldpharm.com.

Table 1: Representative Acetylation of Caffeic Acid with Acetic Anhydride

| Reagents/Conditions | Solvent | Base | Temperature | Time | Product | Yield | Reference |

| Acetic Anhydride | Pyridine | Pyridine | Room Temp. | 24 h | Di-O-acetyl caffeic acid | 88.9% | chemicalbook.com |

| Acetic Anhydride | - | Pyridine | Room Temp. | 24 h | (2E)-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid | - | chemicalbook.com |

| Acetic Anhydride | - | NaOH | 0 °C | - | Diacetylcaffeic acid | Good | chemicalbook.com |

Compound List:

this compound

Caffeic acid

Acetic anhydride

Di-O-acetyl caffeic acid

(2E)-3-(3,4-diacetyloxyphenyl)prop-2-enoic acid

Biological Relevance and in Vitro Mechanistic Investigations of Caffeic Anhydride

Classification as a Phenolic Compound in Natural Systems

Caffeic anhydride (B1165640) is recognized as a phenolic compound, a classification supported by its presence in various plant species. Phenolic compounds are characterized by the presence of a phenol (B47542) functional group, which is a hydroxyl group (-OH) directly attached to an aromatic hydrocarbon group. This structural feature often imparts antioxidant and other biological properties. Caffeic anhydride has been identified as a constituent in several plant extracts. For instance, it has been isolated from Pulicaria undulata researchgate.netresearchgate.net and Ehretia obtusifolia frontiersin.orgnih.govscilit.com, where it is noted as a polyphenolic compound alongside other related molecules. Its occurrence in these natural systems underscores its role as a secondary metabolite within plant biochemistry.

In Vitro Bioactivity Investigations of Isolated this compound

Research has focused on evaluating the in vitro bioactivity of this compound and related phenolic compounds. These investigations aim to elucidate potential therapeutic or functional properties.

Antimicrobial Activity Potential

Phenolic compounds, in general, are known to exhibit antimicrobial properties, and studies have explored this potential for this compound. Investigations into plant extracts containing this compound have indicated that phenolic compounds, as a class, demonstrate remarkable antimicrobial activity researchgate.netresearchgate.net. While specific minimum inhibitory concentration (MIC) values or zone of inhibition data for isolated this compound are not detailed in the available literature snippets, the general trend suggests that it, along with other phenolic derivatives, contributes to the antimicrobial profile of the plants from which it is isolated researchgate.net. Research on caffeic acid derivatives, such as caffeic acid phenethyl ester, has shown antibacterial activity with reported MIC50 values for S. mutans nih.gov.

Antiquorum-Sensing Activity Potential

This compound, as a phenolic compound, has also been investigated for its potential role in modulating quorum sensing (QS) in bacteria, often referred to as "antiquorum-sensing" activity in the literature researchgate.netresearchgate.netresearchgate.net. Quorum sensing is a cell-to-cell communication mechanism used by bacteria to regulate gene expression, including virulence factors. Inhibition of this process is a strategy to combat bacterial infections by disarming bacteria rather than killing them. Studies have indicated that phenolic compounds generally exhibit significant antiquorum-sensing activity researchgate.netresearchgate.net. While specific in vitro data quantifying the quorum sensing inhibition by isolated this compound is not explicitly provided in the examined literature, its classification as a phenolic compound suggests it may contribute to such effects researchgate.net. Computational studies have also explored the binding of this compound to proteins relevant to cellular signaling, hinting at potential molecular interactions that could underlie bioactivity animalmedicalresearch.org.

This compound in Broader Biochemical Research Contexts

Beyond direct antimicrobial or quorum sensing modulation, this compound features in broader biochemical research. It has been isolated and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) as part of phytochemical studies aimed at identifying and elucidating the structures of compounds from plant sources frontiersin.orgnih.govscilit.comresearchgate.netresearchgate.net.

A notable area of investigation involves its interaction with enzymes. This compound has been studied for its inhibitory effects on lipoxygenase, an enzyme involved in inflammatory processes. In in vitro studies, this compound demonstrated lipoxygenase inhibitory activity, with a reported inhibition constant (Ki) value.

Applications and Derivatization in Chemical Research

Polymerization and Materials Science Applications

Caffeic anhydride (B1165640), particularly in the form of caffeic acid carbonic anhydride, has demonstrated significant utility in the synthesis of functional polymers and advanced materials. A notable application involves the integration of catechol units into polymer structures. Research has reported a platform where caffeic acid carbonic anhydride reacts with polymers possessing pendant amine groups to create catechol-rich brush polymers acs.orgunimelb.edu.auacs.org.

Specifically, brush poly(ethylene glycol)–caffeamide (PEG–CAF) copolymers have been synthesized by reacting amine-functionalized poly(ethylene glycol) with caffeic acid carbonic anhydride. These copolymers incorporated varying amounts of catechol units, ranging from approximately 30 to 50 mol% acs.orgunimelb.edu.auacs.org. The hydrophobicity introduced by the caffeamide (CAF) groups resulted in thermoresponsive behavior, with the copolymers exhibiting cloud points between 23–46 °C acs.orgunimelb.edu.auacs.org. These PEG-CAF copolymers have been utilized in the fabrication of thermoresponsive metal–phenolic network capsules, demonstrating potential for applications in adhesives or stimuli-responsive drug delivery systems acs.orgunimelb.edu.auacs.org.

Furthermore, anhydride chemistry plays a role in the polymerization of caffeic acid derivatives. For example, the polymerization of caffeic acid with other compounds has been achieved using acetic anhydride as a condensation agent, leading to the formation of polyester (B1180765) materials with adhesive properties researchgate.net.

Table 1: Properties of PEG-CAF Copolymers

| Copolymer Type | Catechol Content (mol%) | Cloud Point (°C) | Reference |

| PEG-CAF | ~30 | 23-29 | acs.orgunimelb.edu.auacs.org |

| PEG-CAF | ~40 | 29-38 | acs.orgunimelb.edu.auacs.org |

| PEG-CAF | ~50 | 38-46 | acs.orgunimelb.edu.auacs.org |

Biomolecule Grafting Applications (e.g., Starch Modification)

The grafting of caffeic acid onto biomolecules, particularly starch, has been explored using methods that involve activated intermediates, including those related to anhydride chemistry. N,N'-carbonyldiimidazole (CDI) mediated reactions are a common approach for activating carboxylic acids, facilitating their conjugation to hydroxyl or amino groups found in polysaccharides like starch researchgate.netresearchgate.netscholarena.com. CDI acts as a coupling agent, enabling the formation of activated esters or anhydrides in situ, which then react with the biomolecule researchgate.netresearchgate.netscholarena.com.

In one study, caffeic acid was grafted onto corn starch using a CDI-mediated reaction, resulting in caffeic acid-grafted starch. The grafting ratio achieved was reported as 66.1 mg/g researchgate.net. Fourier-transform infrared (FTIR) spectroscopy confirmed the successful grafting by showing characteristic bands for esterified carboxyl groups and aromatic rings researchgate.net. This modification enhanced the starch's antioxidant properties, suggesting its potential as a novel antioxidant agent researchgate.net.

General starch modification processes also highlight the role of anhydrides. For example, citric acid can be used to crosslink starch, involving the formation of cyclic anhydride intermediates during the reaction acs.orgnih.gov. Similarly, acetylation of starch using acetic anhydride is a known method for modifying its properties acs.org. These mechanisms underscore how anhydride chemistry, either directly or indirectly through coupling agents, facilitates the functionalization of biomolecules like starch with phenolic compounds.

Table 2: Grafting of Caffeic Acid onto Corn Starch

| Biomolecule | Grafting Agent/Method | Grafting Ratio (mg/g) | Key Characterization Finding | Reference |

| Corn Starch | CDI-mediated reaction | 66.1 | FTIR confirmed esterified carboxyl groups and aromatic rings | researchgate.net |

Compound List:

Caffeic anhydride

Caffeic acid

Caffeic acid carbonic anhydride

Caffeic acid phenethyl ester (CAPE)

PEG–CAF copolymers

Oligo(ethylene glycol)methyl ether methacrylate (B99206) (OEGMA500)

Starch

Corn Starch

N,N'-carbonyldiimidazole (CDI)

Acetic anhydride

Citric acid

Amine-functionalized poly(ethylene glycol)

Beta-lactoglobulin peptide fragments

4-vinyl pyridine (B92270)

Methacrylic acid

Ethylene glycol dimethacrylate (EDMA)

Ferulic acid

Quercetin

Theoretical and Computational Studies on Caffeic Anhydride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic and energetic properties of molecules. Studies in the broader field of caffeic acid derivatives, which are structurally related to caffeic anhydride (B1165640), extensively employ these methods.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to investigate the dynamic behavior, conformational changes, and interactions of molecules over time. Studies involving caffeic acid and its interactions with biological targets, such as Dipeptidyl Peptidase IV (DPP4), have utilized MD simulations, often for durations of 50 nanoseconds or longer innovareacademics.in. These simulations help in identifying stable molecular conformations and key amino acid residues involved in binding interactions. For example, in the simulation of caffeic acid with DPP4, residues including Ser59, Arg61, Glu206, and Phe357 were identified as significantly interacting with the compound innovareacademics.in. MD simulations have also been conducted to study the interactions of caffeic acid with pepsin, revealing that Van der Waals forces and hydrogen bonds are the dominant driving forces in their binding nih.gov. Furthermore, caffeic acid has been simulated interacting with cyclooxygenase-2 (COX-2) researchgate.net. Caffeic anhydride itself has also undergone MD simulations to explore its interaction with MMP9, suggesting favorable binding characteristics nih.gov.

Computational Structure-Activity Relationship (SAR) Prediction

Computational Structure-Activity Relationship (SAR) studies are essential for predicting and optimizing the biological activities of chemical compounds. For caffeic acid derivatives, SAR analyses have revealed significant correlations between structural features and observed activities. For instance, the number and specific positioning of hydroxyl groups, particularly the presence of a catechol moiety, are strongly linked to enhanced antioxidant and radical scavenging activities researchgate.net. Caffeic acid amides functionalized with electron-donating substituents on the phenyl ring have demonstrated improved inhibitory effects, particularly against bacteria nih.govresearchgate.net. Hydrophobicity also plays a role, influencing the efficacy of antioxidants in different environmental contexts, such as emulsion systems researchgate.net. Quantitative Structure-Activity Relationship (QSAR) models have been developed for caffeic acid derivatives to predict properties like anticancer potential researchgate.netunhas.ac.id. While specific SAR data directly pertaining to this compound is limited in the reviewed literature, these findings from structurally related compounds provide a foundational understanding for potential structure-activity correlations.

Reaction Pathway Modeling and Mechanism Elucidation

The modeling of reaction pathways and the elucidation of reaction mechanisms are critical for a comprehensive understanding of chemical transformations. For caffeic acid derivatives, computational studies have been instrumental in exploring reaction pathways and calculating reaction forces, offering insights into the energetics of processes such as radical scavenging nih.govnih.gov. For example, rate coefficients for the reactions of various caffeic acid derivatives with hydroperoxyl radicals have been computationally determined nih.govnih.gov. Investigations into caffeic acid itself have also proposed formation pathways for its oxidation products, involving steps such as the generation of ortho-quinones, Michael-type additions, and radical coupling nih.gov. These computational modeling techniques are vital for deciphering the complex chemical transformations that molecules undergo.

Data Tables

Table 1: Exemplary Rate Coefficients for Caffeic Acid Derivatives in Radical Scavenging

| Derivative | Reaction Medium | Rate Coefficient (M⁻¹s⁻¹) | Reference |

| dCAF-2 | Aqueous Solution | 1.76 × 10⁹ | nih.govnih.gov |

| dCAF-16 | Aqueous Solution | 3.19 × 10⁹ | nih.govnih.gov |

| dCAF-82 | Aqueous Solution | 1.79 × 10⁹ | nih.govnih.gov |

| dCAF-2 | Lipid Medium | 3.65 × 10³ | nih.govnih.gov |

| dCAF-16 | Lipid Medium | 3.73 × 10³ | nih.govnih.gov |

| dCAF-82 | Lipid Medium | 8.63 × 10⁴ | nih.govnih.gov |

| Note: Data pertains to specific caffeic acid derivatives, not this compound itself. |

Table 2: Key Interacting Residues in Caffeic Acid-DPP4 Simulations

| Residue Name | Residue Number | Interaction Frequency (in >10% snapshots) | Reference |

| Serine | 59 | High | innovareacademics.in |

| Arginine | 61 | High | innovareacademics.in |

| Glutamic Acid | 206 | High | innovareacademics.in |

| Phenylalanine | 357 | High | innovareacademics.in |

| Note: Data pertains to caffeic acid, not this compound. |

Table 3: Summary of Structure-Activity Relationship (SAR) Trends in Caffeic Acid Derivatives

| Structural Feature / Modification | Observed Impact on Activity (Examples) | Type of Activity Studied | Reference |

| Number/Position of Hydroxyl Groups | Increased activity | Antioxidant, Radical Scavenging | researchgate.net |

| Catechol Moiety | Increased activity | Antioxidant, Radical Scavenging | researchgate.net |

| Electron-Donating Groups (p-position) | Enhanced inhibitory activity | Antibacterial | nih.govresearchgate.net |

| Hydrophobicity | Improved activity in emulsion systems | Antioxidant | researchgate.net |

| Note: SAR trends are derived from studies on caffeic acid derivatives. |

Compound List:

this compound

Caffeic acid

dCAF-2 (Caffeic acid derivative)

dCAF-16 (Caffeic acid derivative)

dCAF-82 (Caffeic acid derivative)

Caffeic acid amides

Caffeic acid esters

Future Research Directions for Caffeic Anhydride

Deeper Elucidation of Endogenous Biosynthesis Pathways in Plants

Understanding how caffeic anhydride (B1165640) is synthesized within plants is crucial for optimizing its extraction and potentially for biotechnological production. Current knowledge regarding the specific endogenous biosynthesis pathways of caffeic anhydride in plants is limited. Future research should aim to:

Identify Key Enzymes and Genes: Investigate and identify the specific enzymes and genes responsible for the formation of this compound from precursor molecules. This could involve transcriptomic and proteomic studies in plants known to produce this compound.

Map Biosynthetic Intermediates: Elucidate the step-by-step biochemical reactions and intermediate compounds involved in its synthesis, potentially utilizing advanced metabolomic approaches.

Investigate Regulatory Mechanisms: Explore how environmental factors, developmental stages, or specific stress conditions influence the production of this compound in plants. This could involve comparative studies across different plant species or under controlled environmental conditions.

Comparative Biosynthesis Studies: Conduct comparative analyses of biosynthesis pathways across different plant genera, such as Ehretia and Solanum, to identify conserved or divergent mechanisms.

Targeted Synthetic Methodologies for Specific Isomers or Analogues

While this compound can be isolated from natural sources, developing efficient and targeted synthetic methods is essential for producing it in larger quantities and for creating novel analogues with enhanced properties. Future research directions include:

Development of Scalable Synthesis Routes: Focus on developing robust, high-yield synthetic protocols that are amenable to large-scale production, moving beyond laboratory-scale preparations.

Stereoselective Synthesis: If specific stereoisomers of this compound or its derivatives exhibit distinct biological activities, research should prioritize the development of stereoselective or enantioselective synthetic strategies.

Synthesis of Novel Analogues: Design and synthesize a library of this compound analogues by modifying its core structure. This can be achieved through various chemical reactions, aiming to improve efficacy, stability, or target specificity for potential therapeutic applications.

Green Chemistry Approaches: Explore environmentally friendly synthesis methods, utilizing sustainable reagents, solvents, and catalytic systems to minimize waste and energy consumption.

Comprehensive In Vitro Mechanistic Studies of Direct Bioactivities

Existing studies suggest that this compound possesses various bioactivities, but the underlying mechanisms are often not fully understood. Future research should prioritize in-depth mechanistic investigations:

Elucidation of Molecular Targets: Identify the specific molecular targets (e.g., enzymes, receptors, signaling pathways) through which this compound exerts its effects, particularly in areas like antimicrobial, antioxidant, or anti-inflammatory activities.

Structure-Activity Relationship (SAR) Studies: Conduct detailed in vitro SAR studies by testing a range of this compound derivatives for specific bioactivities. This will help in understanding which structural features are critical for activity and guide the design of more potent compounds.

Enzyme Inhibition Assays: Perform comprehensive in vitro assays to quantify the inhibitory effects of this compound on relevant enzymes, such as those involved in inflammation, microbial resistance, or metabolic pathways. For instance, studies have shown computational binding of this compound to KPC-2 protein nih.gov.

Cellular Pathway Analysis: Investigate the impact of this compound on cellular signaling cascades and metabolic pathways using cell-based assays, providing insights into its cellular effects.

Exploration of Novel Chemical Transformations and Derivatization Platforms

This compound can serve as a versatile scaffold for chemical modification, opening avenues for developing new compounds with tailored properties. Future research should focus on:

Development of Novel Derivatization Strategies: Explore new chemical reactions and derivatization techniques to create a diverse array of this compound derivatives. This could involve functionalization of its aromatic ring, anhydride moiety, or other potential reactive sites.

This compound as a Building Block: Investigate the use of this compound as a building block in the synthesis of more complex molecules, such as polymers, conjugates, or hybrid compounds with synergistic properties.

Prodrug Design: Develop prodrug strategies where this compound is modified to improve its bioavailability, solubility, or targeted delivery, with the active compound being released upon administration.

Exploration of Reactivity: Systematically study the reactivity of this compound under various reaction conditions to uncover new chemical transformations and synthetic possibilities.

Advanced Computational Approaches for Predictive Modeling

Computational methods offer powerful tools for predicting the properties, activities, and potential applications of this compound and its derivatives, thereby accelerating the discovery process. Future research should leverage these approaches by:

Molecular Docking and Virtual Screening: Employ molecular docking simulations to predict the binding affinities of this compound and its analogues to various biological targets, guiding the selection of promising candidates for experimental validation. For example, computational studies have indicated this compound's potential binding to KPC-2 protein nih.gov and MEK and VEGFR2 animalmedicalresearch.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Develop QSAR models to correlate the structural features of this compound derivatives with their observed biological activities, enabling the prediction of activity for novel, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: Utilize MD simulations to analyze the stability and dynamic interactions of this compound-target complexes, providing deeper insights into binding mechanisms and conformational changes. Molecular dynamic simulations have been used to assess the stability of compounds like DB66 in protein active sites nih.gov.

ADMET Prediction: Implement computational tools to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives, aiding in the early identification of potential drug candidates with favorable pharmacokinetic and safety profiles.

By pursuing these research directions, the scientific community can significantly advance the understanding and application of this compound, potentially leading to the development of novel therapeutic agents and valuable chemical entities.

Q & A

Q. How is caffeic anhydride synthesized in laboratory settings, and what critical parameters influence yield?

this compound is typically synthesized via acetylation of caffeic acid using acetic anhydride as both reagent and solvent. A two-step protocol involves:

- Acetylation : Refluxing caffeic acid with acetic anhydride and sodium acetate at 160°C to protect hydroxyl groups.

- Polycondensation : Heating under vacuum to remove byproducts and drive polymerization. Key parameters include reaction temperature (160°C optimal), catalyst concentration, and vacuum efficiency during polycondensation to prevent retro-Diels-Alder reactions .

Q. What analytical methods are recommended for characterizing this compound purity and structural integrity?

- FT-IR : Identifies ester carbonyl peaks (~1760 cm⁻¹) and confirms acetylation success.

- NMR (¹H/¹³C) : Resolves aromatic protons (6.5–7.5 ppm) and anhydride carbonyl carbons (~165–170 ppm).

- GPC : Determines molecular weight distribution of polymeric derivatives.

- DSC : Assesses thermal behavior (e.g., melting points ~180°C for poly(caffeic acid)). Multi-technique validation ensures structural accuracy and purity .

Q. What standardized protocols exist for quantifying this compound in complex mixtures?

Non-aqueous potentiometric titration is a validated method:

- Titration medium : Glacial acetic acid (40 mL) and acetic anhydride (10 mL) enhance solubility.

- Endpoint detection : Potentiometric monitoring avoids subjective visual indicators. Calibration with pure this compound and statistical error analysis (e.g., proportional systematic error <5%) ensure reproducibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity in this compound-based polymerizations?

- Kinetic vs. thermodynamic control : Lower temperatures favor kinetically controlled endo products, while higher temperatures may shift equilibrium toward thermodynamically stable exo isomers.

- Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate acetylation but risk side reactions.

- In-situ monitoring : Use FT-IR or Raman spectroscopy to track anhydride consumption and adjust reaction time dynamically .

Q. What strategies resolve contradictions in spectroscopic data when analyzing this compound derivatives?

Q. How do computational methods elucidate this compound’s reactivity in Diels-Alder reactions?

Q. What experimental designs are effective for studying this compound’s role in crosslinking polymers?

- Factorial design : Vary crosslinker concentration, curing temperature, and initiator type to optimize mechanical properties.

- Swelling tests : Measure equilibrium swelling ratio in solvents to assess crosslink density.

- Rheometry : Monitor viscoelastic changes during crosslinking (e.g., storage modulus plateau). Reference maleic anhydride-modified cellulose studies for analogous methodologies .

Methodological Considerations

- Reproducibility : Document raw material sources (e.g., Sigma-Aldridch-grade reagents) and reaction conditions (e.g., vacuum pressure in mmHg) .

- Data validation : Use triplicate measurements and report confidence intervals for kinetic studies (e.g., rate constants ±0.48 ×10⁻⁵ mol⁻¹·L·s⁻¹) .

- Ethical reporting : Disclose conflicts of interest and funding sources per guidelines in academic journals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.